Ethanone, 1,1'-(1,4-phenylene)bis[2-phenyl-
Overview
Description
It is a derivative of benzene with two acetyl groups attached to the para positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanone, 1,1’-(1,4-phenylene)bis[2-phenyl-] can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction proceeds as follows:
C6H6+2CH3COClAlCl3C6H4(COCH3)2+2HCl
Industrial Production Methods
In industrial settings, the production of Ethanone, 1,1’-(1,4-phenylene)bis[2-phenyl-] typically involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1,1’-(1,4-phenylene)bis[2-phenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the acetyl groups can yield the corresponding alcohols.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring acidic or basic conditions.
Major Products Formed
Oxidation: Formation of terephthalic acid.
Reduction: Formation of 1,4-bis(hydroxyethyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone, 1,1’-(1,4-phenylene)bis[2-phenyl-] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1,1’-(1,4-phenylene)bis[2-phenyl-] involves its interaction with molecular targets through its acetyl groups. These groups can undergo nucleophilic attack, leading to the formation of various intermediates and products. The pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
1,4-Diacetylbenzene: A simpler analog with only two acetyl groups attached to the benzene ring.
1,4-Bis(acetylamino)benzene: Contains acetylamino groups instead of acetyl groups.
1,4-Diacetyl-2,5-dimethylbenzene: A derivative with additional methyl groups on the benzene ring.
Uniqueness
Ethanone, 1,1’-(1,4-phenylene)bis[2-phenyl-] is unique due to its specific substitution pattern and the presence of phenyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds .
Biological Activity
Ethanone, 1,1'-(1,4-phenylene)bis[2-phenyl-] (commonly referred to as bis(2-phenyl) ethanone) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure:
- Formula: CHO
- Molecular Weight: 258.28 g/mol
- CAS Registry Number: 1009-61-6
The compound features a central ethanone moiety with two phenyl groups attached at the 1 and 4 positions of the benzene ring.
Synthesis Methods:
Ethanone, 1,1'-(1,4-phenylene)bis[2-phenyl-] can be synthesized through various methods:
- Friedel-Crafts Acylation : A common method involves the reaction of benzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl) to yield the desired compound along with by-products such as HCl.
- Industrial Production : In industrial settings, optimized conditions are employed for higher yields and purity using continuous flow reactors and advanced separation techniques .
Biological Activity
Ethanone, 1,1'-(1,4-phenylene)bis[2-phenyl-] has been investigated for its diverse biological activities:
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. For instance:
- Case Study : A study reported that derivatives of bis(2-phenyl) ethanone exhibited significant cytotoxic effects against various cancer cell lines including HepG2 and Caco-2. The IC values were comparable to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial activity:
- Antibacterial Activity : Ethanone derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 46.9 to 93.7 μg/mL .
Antioxidant Activity
The antioxidant properties have also been explored:
- Oxidative Stress Reduction : Compounds derived from ethanone exhibited significant scavenging activity on free radicals, demonstrating potential utility in preventing oxidative stress-related diseases .
The biological activity of Ethanone is primarily attributed to its ability to interact with cellular targets through its acetyl groups. These groups can undergo nucleophilic attack leading to the formation of reactive intermediates which may influence various biochemical pathways . The specific interactions include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes linked to cancer proliferation.
- Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of Ethanone, it is beneficial to compare it with similar compounds:
Compound Name | Structure Type | Key Biological Activity |
---|---|---|
1,4-Diacetylbenzene | Simple analog | Moderate cytotoxicity |
1,4-Bis(acetylamino)benzene | Contains acetylamino groups | Enhanced anticancer activity |
Ethanone, 1,1'-(1,4-phenylene)bis[2-phenyl-] | Unique substitution pattern | Significant anticancer & antimicrobial activity |
Properties
IUPAC Name |
2-phenyl-1-[4-(2-phenylacetyl)phenyl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c23-21(15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)22(24)16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHJOKJRACWSRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397212 | |
Record name | STK367740 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3363-92-6 | |
Record name | STK367740 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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